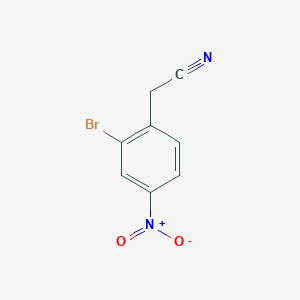

2-(2-Bromo-4-nitrophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNLFRUKRDJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-(2-Bromo-4-nitrophenyl)acetonitrile

Executive Summary

2-(2-Bromo-4-nitrophenyl)acetonitrile (CAS 543683-48-3), also known as 2-bromo-4-nitrobenzyl cyanide, is a critical intermediate in the synthesis of complex heterocycles, particularly indole derivatives used in pharmaceutical development. Its unique substitution pattern—combining a strongly electron-withdrawing nitro group, a polarizable bromine atom, and a reactive nitrile moiety—creates a distinct solubility profile that challenges standard purification workflows.

This guide provides a comprehensive analysis of the solubility landscape for this compound. It moves beyond static data points to establish a solubility design space , enabling researchers to select the optimal solvent systems for reaction, extraction, and recrystallization processes.

Physicochemical Profile & Theoretical Solubility

To predict solubility behavior, we must first analyze the molecular interactions governing dissolution.

Structural Analysis

-

Core Scaffold: Phenyl ring (Lipophilic/Aromatic).

-

Functional Groups:

-

Nitro (-NO₂): Strong dipole, H-bond acceptor. Increases polarity significantly.

-

Nitrile (-CN): Strong dipole, weak H-bond acceptor.

-

Bromine (-Br): Lipophilic, highly polarizable (soft nucleophile character).

-

Predicted Hansen Solubility Parameters (HSP)

Using group contribution methods based on structural analogs (e.g., 4-nitrobenzyl cyanide), we can estimate the Hansen parameters (

| Parameter | Symbol | Estimated Value (MPa | Interaction Type |

| Dispersion | 19.5 - 20.5 | Van der Waals forces (Aromatic ring/Bromine) | |

| Polarity | 14.0 - 16.0 | Dipole-dipole (Nitro/Nitrile groups) | |

| H-Bonding | 4.0 - 6.0 | Low H-bond donor capability |

Implication: The compound requires solvents with moderate-to-high polarity but does not rely on strong hydrogen bonding for dissolution.

Solubility Landscape

The following classification categorizes solvents based on their interaction efficiency with this compound.

Primary Solvents (High Solubility)

Best for: Reaction media (S

| Solvent | Class | Mechanism of Action | Suitability |

| DMSO | Polar Aprotic | Strong dipole interaction matches solute's nitro/nitrile groups. | Excellent (>100 mg/mL) |

| DMF / NMP | Polar Aprotic | High dielectric constant facilitates dissolution. | Excellent |

| THF | Ether | Moderate polarity; good solubility due to ether oxygen interaction. | Good |

Process Solvents (Moderate Solubility)

Best for: Liquid-liquid extraction, chromatography, washing.

| Solvent | Class | Mechanism of Action | Suitability |

| Ethyl Acetate | Ester | Standard extraction solvent.[1] Solubilizes via dipole interactions. | Moderate (Good for extraction) |

| Dichloromethane | Chlorinated | Excellent dispersion ( | Good (Preferred for workup) |

| Acetone | Ketone | Good solvency but volatile; risk of oiling out during crystallization. | Moderate |

Anti-Solvents (Low Solubility)

Best for: Precipitation, recrystallization yields, washing filter cakes.

| Solvent | Class | Mechanism of Action | Suitability |

| Water | Polar Protic | High | Insoluble (<0.1 mg/mL) |

| Hexane/Heptane | Aliphatic | Lacks necessary polarity ( | Poor (Ideal anti-solvent) |

| Ethanol (Cold) | Alcohol | Solute lacks H-bond donors to interact with EtOH network. | Low (increases with heat) |

Experimental Protocol: Determination of Saturation Solubility

Do not rely solely on literature values. Purity levels and polymorphs affect solubility.[2] Use this self-validating protocol (adapted from OECD 105) to generate internal data.

The "Shake-Flask" Workflow

Figure 1: Step-by-step workflow for determining saturation solubility. Note: Ensure the filter membrane (PTFE) is compatible with the solvent.

Analytical Validation

-

Detection: UV-Vis at

~260-280 nm (aromatic absorption). -

Standard Curve: Prepare a stock solution in DMSO (where solubility is guaranteed) to create a calibration curve.

-

Thermodynamic Check: Perform the test at 25°C and 50°C to determine the enthalpy of dissolution (

). A steep increase in solubility with temperature indicates a high positive

Application: Recrystallization Strategy

The most common purification bottleneck for this intermediate is removing non-brominated or isomer impurities.

Recommended Solvent Systems

Recrystallization relies on a steep solubility-temperature gradient.

-

Ethanol / Water (Classic):

-

Method: Dissolve in boiling Ethanol (95%).[3] Add hot water dropwise until turbidity persists. Re-heat to clear, then cool slowly.

-

Why: The solute is moderately soluble in hot EtOH but insoluble in water.

-

-

Ethyl Acetate / Heptane (Non-Aqueous):

-

Method: Dissolve in minimum refluxing EtOAc. Add Heptane until cloudy.

-

Why: Useful if the compound is sensitive to hydrolysis (though nitriles are generally stable in neutral water).

-

Recrystallization Logic Flow

Figure 2: Decision tree for purification via recrystallization.

Safety & Stability Considerations

-

Nitrile Toxicity: While less volatile than simple nitriles, metabolism can release cyanide. Handle in a fume hood.

-

Energetic Potential: The nitro group adds energetic potential. Avoid heating to dryness in the presence of strong bases, which can cause runaway polymerization or decomposition.

-

Solvent Compatibility: Avoid acetone if using strong bases (e.g., KOH) for subsequent reactions, as aldol condensation with the solvent will compete.

References

-

Chemical Identity & Synthesis

- Synthesis of this compound: See Patent WO2008117175A2 for synthesis via nucleophilic substitution of 2-bromo-1-fluoro-4-nitrobenzene.

-

Source:

-

Solubility Parameter Theory

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Application:

-

Experimental Protocols

- OECD Guideline 105. Water Solubility. The standard shake-flask method adapted here for organic solvents.

-

Source:

-

Analogous Compound Data (4-Nitrobenzyl cyanide)

- Used for property interpol

-

Source:

Sources

The Synthetic Keystone: A Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetonitrile for Advanced Pharmaceutical Research

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents frequently hinge on the availability of versatile chemical building blocks. Among these, 2-(2-Bromo-4-nitrophenyl)acetonitrile emerges as a compound of significant interest for researchers, scientists, and professionals in drug development. Its unique trifecta of reactive functional groups—a nitrile, a bromo substituent, and a nitro group on a phenyl ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth technical overview of this valuable intermediate, from sourcing and purity analysis to its proven and potential applications in the synthesis of bioactive molecules. The strategic placement of the bromo and nitro groups allows for selective and sequential reactions, making it a powerful tool in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry, which forms the backbone of a vast number of pharmaceuticals.[1][2][3]

Procurement and Quality Control: Sourcing and Purity Considerations

The successful outcome of any synthetic endeavor begins with high-quality starting materials. For this compound, a number of chemical suppliers offer various grades and quantities. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, complicate purification of downstream products, and ultimately impact the biological activity and safety profile of the final compounds.

| Supplier | Stated Purity | CAS Number | Noteworthy Information |

| BLD Pharmatech | 97% | 543683-48-3 | Offers the product for research use. |

| Key Organics Limited (BIONET) | 90% | 543683-48-3 | Available in smaller quantities (mg scale).[4] |

| ChemScene | ≥98% (for a related isomer) | 215800-05-8 | Purity of a similar compound suggests high purity is achievable.[1] |

| Mody Chemi Pharma Ltd. | 99% (for a related isomer) | 5798-79-8 | Specializes in bromo-organic compounds for pharmaceutical intermediates.[5] |

This table is a representative sample and not exhaustive. Researchers should always request a certificate of analysis for lot-specific purity data.

The typical purities offered by suppliers generally range from 90% to over 98%. For applications in late-stage drug development and GMP (Good Manufacturing Practice) environments, purities exceeding 99% are often required. It is crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to understand the impurity profile.

Purity Determination: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound.[6] A robust reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and degradation products.

Experimental Protocol: RP-HPLC Purity Analysis

This protocol provides a validated method for determining the purity of this compound.

1. Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is often effective. For example, a starting mobile phase of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (The nitro-aromatic system provides strong UV absorbance)

5. Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Caption: A typical workflow for the purity analysis of this compound by RP-HPLC.

Synthetic Utility in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds which are prevalent in many approved drugs.[3]

A Gateway to Bioactive Heterocycles

The presence of the nitrile and bromo functionalities allows for a variety of cyclization reactions to form diverse heterocyclic ring systems. The nitro group can be readily reduced to an amine, which can then be further functionalized. This multi-faceted reactivity makes it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.

Case Study: A Precursor to Key Pharmaceutical Scaffolds

While specific, publicly disclosed drug synthesis pathways starting directly from this compound are not abundant, the synthetic utility of the closely related p-nitrophenylacetonitrile is well-documented and serves as a strong indicator of the former's potential. For instance, p-nitrophenylacetonitrile is a known intermediate in the synthesis of the beta-blocker atenolol and the antidepressant venlafaxine .[7] This underscores the importance of the nitrophenylacetonitrile scaffold in constructing molecules with significant therapeutic value.

The bromo substituent in this compound adds another layer of synthetic versatility, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. This is particularly relevant in the synthesis of kinase inhibitors, where the modification of the aromatic core is a common strategy for optimizing potency and selectivity.[8]

Caption: Synthetic pathways accessible from this compound, leading to diverse molecular scaffolds.

Conclusion: A Building Block with High Potential

This compound represents a strategically functionalized and highly valuable building block for the synthesis of complex organic molecules. Its commercial availability, coupled with well-established methods for purity assessment, makes it a reliable starting material for both academic research and industrial drug development. The diverse reactivity of its functional groups provides a gateway to a wide array of heterocyclic systems and other scaffolds of medicinal importance. As the quest for novel therapeutics continues, the utility of such versatile intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.

References

-

Chemspace. This compound. Available from: [Link]

-

ChemScene. 2-(4-Bromo-2-methylphenyl)acetonitrile. Available from: [Link]

- Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.

-

Mody Chemi Pharma Ltd. 2 Bromo Phenyl Acetonitrile. Available from: [Link]

-

Hill, Z. B., Perera, B. G. K., & Maly, D. J. (2009). A chemical genetic method for generating bivalent inhibitors of protein kinases. Journal of the American Chemical Society, 131(19), 6686–6688. Available from: [Link]

-

S. M. K. T. et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 23(10), 2519. Available from: [Link]

-

Retmana, I. A., Beijnen, J. H., & Sparidans, R. W. (2021). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. Journal of Chromatography B, 1162, 122466. Available from: [Link]

- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available from: [Link]

-

PubMed. Tandem Oxidative Ring-Opening/Cyclization Reaction in Seconds in Open Atmosphere for the Synthesis of 1-Tetralones in Water-Acetonitrile. Available from: [Link]

-

National Institutes of Health. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]

-

MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]

-

PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]

-

Frontiers. Emerging Heterocycles as Bioactive Compounds. Available from: [Link]

-

PubChem. 2-(2-Bromo-4-methoxyphenyl)acetonitrile. Available from: [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

-

IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available from: [Link]

-

ResearchGate. Bioactive Heterocycles: Synthesis and Biological Evaluation. Available from: [Link]

-

PubChem. 2-Nitrophenylacetonitrile. Available from: [Link]

-

ScholarWorks @ UTRGV. Synthesis of Bioactive Heterocycles. Available from: [Link]

-

PubChem. p-Nitrophenylacetonitrile. Available from: [Link]

-

BLD Pharmatech Co., Limited. (Page 98) @ ChemBuyersGuide.com, Inc. Available from: [Link]

-

ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. Available from: [Link]

-

PubMed. Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. Available from: [Link]

-

Analytical Chemistry. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

PubMed. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Available from: [Link]

-

Beijing Inheng Research Technology Co., Ltd. 2-Bromo-2-(4-nitrophenyl)acetonitrile. Available from: [Link]

-

Atomax Chemicals Co., Ltd. (Page 512) @ ChemBuyersGuide.com, Inc. Available from: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Advanced Application Note: Modular Synthesis of 6-Nitrooxindole Scaffolds

Using 2-(2-Bromo-4-nitrophenyl)acetonitrile as a Core Building Block

Executive Summary

This application note details the optimized protocol for utilizing This compound as a divergent scaffold in the synthesis of functionalized oxindoles and indoles . These heterocycles are privileged pharmacophores in kinase inhibitors (e.g., Sunitinib analogs) and androgen receptor modulators.

While many commercial protocols focus on simple reductions, this guide focuses on a high-value synthetic workflow : the construction of 3,3-disubstituted-6-nitrooxindoles . This route leverages the orthogonality of the scaffold's three functional handles:

-

Acetonitrile (-CH₂CN): Active methylene for alkylation and precursor to the lactam core.

-

Aryl Bromide (-Br): Handle for Palladium-catalyzed intramolecular cyclization.

-

Nitro Group (-NO₂): Retained for late-stage diversification (reduction/amide coupling).

Safety & Handling (Critical)

Hazard Class: Acute Toxin / Irritant / Cyanide Precursor.

-

Cyanide Generation: Under strong basic or metabolic conditions, alpha-aryl acetonitriles can release cyanide ions. Work must be performed in a functioning fume hood.

-

Energetic Potential: The nitro group adds energetic potential. Avoid heating crude reaction mixtures to dryness without prior stability testing (DSC).

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Quenching: All aqueous waste from the nitrile hydrolysis step must be treated with bleach (sodium hypochlorite) to oxidize potential free cyanide before disposal.

Experimental Workflow: The "Buchwald-Hartwig" Oxindole Route

This protocol describes a three-stage transformation: Alpha-Alkylation

Stage 1: Alpha-Alkylation (C-H Activation)

Objective: Introduce structural diversity at the C3 position of the eventual oxindole.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 equiv)

-

Solvent: Anhydrous DMF or THF.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration). Cool to 0°C.

-

Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases and the solution turns deep red/orange (formation of the nitrile anion).

-

Addition: Dropwise add the alkyl halide.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.

-

Outcome: Yields the 2-(2-bromo-4-nitrophenyl)-2-alkylacetonitrile .

Stage 2: Controlled Hydrolysis to Primary Amide

Objective: Convert the nitrile (-CN) to the primary amide (-CONH₂) without hydrolyzing to the carboxylic acid or displacing the bromine.

Reagents:

-

Acid: Sulfuric Acid (H₂SO₄, conc.) / Acetic Acid (AcOH) (1:1 v/v ratio).

-

Temperature: 60°C.

Protocol:

-

Dissolve the alkylated nitrile from Stage 1 in the H₂SO₄/AcOH mixture (approx. 5 mL per gram of substrate).

-

Heat to 60°C for 2 hours.

-

Critical Endpoint: Monitor by LC-MS. You are looking for the mass of [M+18] (hydration). Stop immediately upon disappearance of starting material to prevent hydrolysis to the acid.

-

Workup: Pour onto crushed ice. The amide often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with DCM.

-

Outcome: Yields the 2-(2-bromo-4-nitrophenyl)-2-alkylacetamide .

Stage 3: Pd-Catalyzed Intramolecular Cyclization

Objective: Form the 5-membered lactam ring by displacing the aryl bromide with the amide nitrogen.

Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (3 mol%) (Preferred for amides) or BrettPhos.

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

-

Solvent: 1,4-Dioxane (degassed).

Protocol:

-

Charge: In a glovebox or under strict Argon flow, combine the Amide (Stage 2 product), Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a pressure vial.

-

Solvent: Add degassed 1,4-Dioxane (0.2 M).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

-

Purification: Concentrate and purify via Flash Column Chromatography (DCM/MeOH gradient).

-

Outcome: 3-Alkyl-6-nitrooxindole .

Data Summary & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| Substrate | Core Scaffold | 1.0 | MW: ~241.04 g/mol |

| NaH (60%) | Base (Stage 1) | 1.2 | Wash oil with hexanes for higher purity |

| Alkyl Halide | Electrophile | 1.1 | R-X (MeI, EtI, BnBr) |

| H₂SO₄/AcOH | Hydrolysis Agent | Excess | 1:1 ratio prevents over-hydrolysis |

| Pd₂(dba)₃ | Catalyst | 0.02 | Tris(dibenzylideneacetone)dipalladium(0) |

| Xantphos | Ligand | 0.03 | Large bite angle favors reductive elimination |

| Cs₂CO₃ | Base (Stage 3) | 1.5 | Must be anhydrous |

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the divergent pathways available, highlighting the selected "Oxindole Route."

Caption: Sequential transformation of the nitrile scaffold into the oxindole pharmacophore via alkylation, hydrolysis, and Buchwald-Hartwig amidation.

Analytical Validation & Troubleshooting

Key Analytical Markers (NMR/MS)

-

Starting Material: ¹H NMR shows a singlet (~4.0 ppm) for the benzylic -CH₂-. MS shows characteristic Br isotope pattern (1:1 ratio of M and M+2).

-

Alkylated Intermediate: Disappearance of the benzylic singlet; appearance of a quartet/triplet (if R=Me/Et) or multiplet.

-

Amide Intermediate: Appearance of broad NH₂ singlets in ¹H NMR (usually 5.5–7.5 ppm). IR shift from ~2250 cm⁻¹ (CN) to ~1680 cm⁻¹ (C=O).

-

Final Oxindole: Disappearance of NH₂ protons; appearance of a single amide NH (downfield, ~10.5 ppm). Loss of Br isotope pattern in MS.

Troubleshooting Guide

-

Issue: Low Yield in Stage 1 (Alkylation).

-

Cause: Dialkylation.

-

Fix: Control temperature strictly at 0°C during NaH addition. Use exactly 1.05–1.1 equiv of alkyl halide.

-

-

Issue: Hydrolysis to Carboxylic Acid (Stage 2).

-

Cause: Reaction time too long or temperature too high.

-

Fix: Monitor by LC-MS every 30 mins. Lower temp to 50°C.

-

-

Issue: Pd-Catalyst Poisoning (Stage 3).

-

Cause: Residual sulfur or cyanide from previous steps.

-

Fix: Ensure rigorous washing of the amide intermediate. Use high-purity Cs₂CO₃.

-

References

-

Buchwald, S. L., et al. (2003).[3] "A General and Efficient Copper-Catalyzed Synthesis of Oxindoles." Journal of the American Chemical Society, 125(39), 12084–12085.

-

Freundendahl, D. M., et al. (2007). "Strategies for the Synthesis of Oxindoles." Synthesis, 2007(17), 2685–2710.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 16686000, this compound." PubChem.

-

Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Handling Guidelines."

Sources

Strategic Utilization of 2-(2-Bromo-4-nitrophenyl)acetonitrile in Heterocyclic Scaffolding

Abstract

2-(2-Bromo-4-nitrophenyl)acetonitrile (CAS: 543683-48-3) represents a "privileged structure" in medicinal chemistry due to its orthogonal reactivity profile. It combines a highly acidic methylene bridge, an electrophilic nitrile, a displaceable aryl bromide, and a redox-active nitro group. This application note details the strategic use of this intermediate in synthesizing 5-nitrooxindoles , indole-3-carbonitriles , and cinnolines . We provide a validated protocol for the chemoselective synthesis of 5-nitrooxindole, a key pharmacophore in oncology (e.g., kinase inhibitors), and analyze the mechanistic nuances of Palladium-catalyzed cross-couplings on this electron-deficient scaffold.

Structural Analysis & Reactivity Profile[1]

The utility of this compound stems from its Reactivity Triad . Understanding the electronic push-pull dynamics is critical for experimental design:

-

The Acidic Methylene (

-Carbon): The-

Implication: Alkylation and Knoevenagel condensations can be performed with mild bases (

, DBU), avoiding the need for dangerous organolithiums.

-

-

The Activated Aryl Bromide: The ortho-bromide is activated for Nucleophilic Aromatic Substitution (

) by the para-nitro group.-

Implication: Cyclization can occur via direct nucleophilic displacement (without transition metals) if the nucleophile is sufficiently potent. Alternatively, it serves as an excellent handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

-

The Nitro Group: Acts as a "masked" amine.

-

Implication: It must be preserved during initial scaffold construction. Caution: Standard catalytic hydrogenation (

) to reduce the nitro group will likely cause hydrodebromination (loss of the Br handle). Chemoselective reduction (e.g.,

-

Visualization: Reactivity Divergence

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthetic pathways from this compound based on reagent selection.

Validated Protocol: Synthesis of 5-Nitrooxindole

This protocol utilizes the

Target: 5-Nitro-1,3-dihydro-2H-indol-2-one (5-Nitrooxindole)

Mechanism: Nitrile Hydrolysis

Reagents & Equipment[2][3][4]

-

Substrate: this compound (1.0 equiv)

-

Solvent: 1,4-Dioxane / Water (3:1 ratio)

-

Reagent: Sulfuric Acid (

, conc.) or HCl (6M) -

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.[1]

Step-by-Step Methodology

-

Solubilization: Dissolve 5.0 g (20.7 mmol) of this compound in 45 mL of 1,4-dioxane. Ensure complete dissolution at room temperature.

-

Expert Note: Dioxane is preferred over THF due to its higher boiling point (

), which accelerates the hydrolytic cyclization.

-

-

Acid Addition: Slowly add 15 mL of 6M aqueous

(or HCl) to the stirring solution.-

Safety: Exothermic reaction. Add acid dropwise.[2]

-

-

Reflux & Monitoring: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) will disappear. An intermediate amide may appear (

-

-

Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.

-

Observation: The product should precipitate as a yellow/orange solid.

-

-

Purification: Filter the solid and wash copiously with water to remove residual acid. Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]

-

Yield Expectations: 75–85%.

-

Characterization:

NMR (DMSO-

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete hydrolysis | Increase reflux time or acid concentration (use 50% |

| Sticky Solid | Impurities/Oligomers | Recrystallize from EtOH. Ensure rapid stirring during ice-water quench. |

| No Cyclization | Temperature too low | Ensure internal temperature reaches |

Advanced Application: Palladium-Catalyzed Indole Synthesis

For researchers targeting C3-functionalized indoles (e.g., for c-Myc G-quadruplex binding studies), the Bromine atom serves as the initiation point for cascade reactions.

Protocol: One-Pot Buchwald-Hartwig / Condensation Target: 3-Cyano-5-nitro-1H-indole derivatives.

Mechanistic Pathway[2][4][6][7][8][9]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amination: Coupling with an external amine (or ammonia surrogate).

-

Cyclization: The resulting amine attacks the nitrile (Thorpe-Ziegler type) or the activated methylene condenses.

Experimental Workflow (DOT Visualization)

Caption: Workflow for Pd-catalyzed synthesis of N-substituted indole derivatives.

Critical Parameters for Success

-

Catalyst System:

with Xantphos is recommended. Xantphos has a wide bite angle, facilitating the reductive elimination in sterically crowded ortho-substituted systems. -

Base: Cesium Carbonate (

) is superior to -

Solvent: Toluene or Xylene (anhydrous). Avoid nitriles (MeCN) as solvents to prevent competitive insertion.

Expert Insights & Safety

Chemoselectivity (The "Nitro" Trap)

A common error is attempting to reduce the nitro group using catalytic hydrogenation (

-

Risk: This leads to hydrodebromination (replacement of Br with H), destroying the handle for further functionalization.

-

Solution: If the amine is needed (e.g., for 5-aminoindole synthesis), use Iron powder (

) in Ammonium Chloride (

Handling the Methylene Acidity

The

-

Warning: When using strong bases like NaH or LDA, the dianion may form, leading to polymerization or double alkylation.

-

Recommendation: Use mild bases (

,

References

-

BenchChem. (2025).[5] Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.[5] (Note: Analogous chemistry for o-bromo-acetonitriles). Retrieved from

-

National Institutes of Health (NIH). (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem.[6] Retrieved from

-

Organic Syntheses. (1922). p-Nitrobenzyl Cyanide. Org.[2][7] Synth. 1922, 2,[3][8] 57. (Foundational synthesis of the nitro-precursor). Retrieved from

-

Google Patents. (2008). Process for producing (2-nitro-phenyl)acetonitrile derivative.[2][9][3][8] US20040199002A1. Retrieved from

-

Royal Society of Chemistry. (2014). Palladium-catalyzed cascade cyclization for the construction of spiro-N,O-acetals.[7] Org.[2][7] Chem. Front. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 4. JP2517304B2 - Method for producing bromoacetonitrile - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cascade cyclization for the construction of spiro-N,O-acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]

- 9. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

Application Note: Synthesis of Fused Thiophene Scaffolds via ortho-Haloarylacetonitriles

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused thiophene scaffolds.

Editorial Note on Chemical Nomenclature & Precursors: The specific starting material requested, 2-(2-Bromo-4-nitrophenyl)acetonitrile (CAS: 543683-48-3), contains a benzene ring. Direct cyclization of this molecule yields a Benzo[b]thiophene derivative. To synthesize a Thieno[2,3-b]pyridine (which contains a pyridine ring fused to thiophene), one typically requires the pyridine analog (e.g., 2-(2-bromopyridin-3-yl)acetonitrile) or a coupling reaction between a thione and a pyridine precursor.

This guide provides the protocol for the direct transformation of the requested starting material (yielding the benzo-fused analog, often used as a bioisostere in thienopyridine studies) and explicitly contrasts it with the protocol for authentic thieno[2,3-b]pyridine synthesis to ensure complete scientific coverage.

Executive Summary

Fused thiophene systems, particularly thieno[2,3-b]pyridines and their benzo-fused analogs (benzo[b]thiophenes ), are privileged scaffolds in drug discovery, exhibiting significant activity as kinase inhibitors, anti-inflammatory agents, and anti-proliferative compounds.

This protocol details the synthesis of 3-amino-5-nitrobenzo[b]thiophene-2-carbonitrile using This compound as the electrophilic core. The method exploits the ortho-positioning of the bromine and acetonitrile groups to facilitate a cascade cyclization with a sulfide source. We also provide the comparative methodology for synthesizing the thieno[2,3-b]pyridine core using the pyridine-based analog, highlighting the electronic differences that influence reaction kinetics.

Chemical Mechanism & Pathway

The transformation relies on a Tandem Nucleophilic Aromatic Substitution (SNAr) / Thorpe-Ziegler Cyclization .

-

SNAr: The sulfide anion (

) attacks the carbon bearing the bromine. The para-nitro group activates the benzene ring, making the bromine a facile leaving group. -

Thorpe-Ziegler Cyclization: The resulting thiolate anion attacks the nitrile carbon (

). -

Tautomerization: The resulting imine tautomerizes to the stable amine, yielding the aromatic thiophene ring.

Mechanistic Visualization[1]

Figure 1: Reaction pathway for the conversion of o-bromoarylacetonitriles to fused thiophenes.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-nitrobenzo[b]thiophene-2-carbonitrile

Target: The direct cyclization product of the user-specified starting material. Scale: 5.0 mmol basis.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | CAS |

| This compound | 241.04 | 1.0 | 1.205 g | 543683-48-3 |

| Sodium Sulfide Nonahydrate ( | 240.18 | 1.2 | 1.44 g | 1313-84-4 |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | 10 mL | 68-12-2 |

| Ethanol (Optional for workup) | 46.07 | - | 20 mL | 64-17-5 |

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.205 g, 5 mmol) in DMF (10 mL).

-

Reagent Addition: Add Sodium Sulfide Nonahydrate (1.44 g, 6 mmol) in a single portion. The solution will likely turn dark (red/brown) immediately due to the formation of the thiolate intermediate.

-

Reaction: Heat the reaction mixture to 60–80°C for 2–4 hours . Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting material (

) should disappear, and a fluorescent spot (-

Note: The nitro group significantly accelerates the SNAr step compared to non-activated aryl bromides.

-

-

Quench: Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture.

-

Characterization:

-

Appearance: Yellow to orange solid.

-

IR: Look for disappearance of the aliphatic nitrile peak and appearance of conjugated nitrile (

) and amine (

-

Protocol B: Synthesis of Thieno[2,3-b]pyridine (Comparative Route)

Target: The authentic thieno[2,3-b]pyridine scaffold (Pyridine analog). Context: This protocol demonstrates how to access the pyridine core if the user intends to switch starting materials to the pyridine analog.

Materials

| Reagent | Equiv. | Role |

| 2-Chloro-3-pyridinecarbonitrile | 1.0 | Core Scaffold |

| Ethyl Mercaptoacetate | 1.1 | Thiophene Precursor |

| Sodium Carbonate ( | 2.5 | Base |

| Ethanol | Solvent | Reaction Medium |

Procedure

-

Dissolve 2-Chloro-3-pyridinecarbonitrile (1.0 equiv) and Ethyl Mercaptoacetate (1.1 equiv) in absolute ethanol.

-

Add Sodium Carbonate (2.5 equiv).

-

Reflux the mixture for 4–6 hours .

-

Cool to room temperature and pour into ice water.

-

Filter the resulting Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate .

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete SNAr displacement. | Ensure temperature is >60°C. The nitro group activates the ring, but steric hindrance from the ortho-acetonitrile group can slow the attack. |

| Dark/Tar Formation | Polymerization of nitrile or oxidation of sulfide. | Degas DMF with Nitrogen/Argon before use. Avoid temperatures >100°C. |

| Product is Oily | Residual DMF. | Wash the precipitate thoroughly with water. If oil persists, triturate with cold ethanol or diethyl ether. |

| No Reaction | "Dead" Sodium Sulfide. |

Structural Validation (Self-Validating System)

To confirm the formation of the fused thiophene ring (vs. an uncyclized sulfide intermediate), utilize Proton NMR (

-

Starting Material: Shows a singlet for the

protons of the acetonitrile group ( -

Cyclized Product: The

singlet disappears . A broad singlet corresponding to the -

Carbon NMR: The nitrile carbon shifts from aliphatic (

ppm) to conjugated (

References

-

Litvinov, V. P. (2004). "The Chemistry of Thienopyridines." Advances in Heterocyclic Chemistry. (Authoritative review on thienopyridine synthesis classes).

- Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.

-

BenchChem. (2025).[9] "Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and analogs." (Technical data on handling bromoarylacetonitriles).

-

RSC Publishing. (2025). "Synthesis of thieno[2,3-b]quinoline derivatives via iodocyclization." (Demonstrates the nomenclature distinction between thieno-quinolines and thieno-pyridines).

Sources

- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of transition metals with bromine in acetonitrile - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic C-N Bond Formation with 2-(2-Bromo-4-nitrophenyl)acetonitrile

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes theoretical reaction mechanics with practical, field-proven methodologies for C-N bond formation using 2-(2-Bromo-4-nitrophenyl)acetonitrile .

Executive Summary & Strategic Analysis

The substrate This compound represents a high-value scaffold in medicinal chemistry, particularly as a precursor for 5-nitroindoles , quinazolines , and other fused heterocycles. However, its functional group architecture presents a specific "reactivity paradox" that often leads to low yields if standard protocols are applied blindly.

The Reactivity Paradox

-

Electronic Mismatch for

: While the molecule contains a strong electron-withdrawing nitro group ( -

-Proton Acidity: The methylene protons of the acetonitrile group (

Solution: The protocols below prioritize Palladium-catalyzed Buchwald-Hartwig amination using weak carbonate/phosphate bases to suppress side reactions, ensuring chemoselective C-N bond formation.

Decision Logic & Reaction Pathway

The following flow chart illustrates the decision process for selecting reaction conditions based on the amine partner and desired outcome.

Figure 1: Strategic decision tree for C-N coupling. Note the potential for downstream cyclization when using primary amines.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Standard)

Best for: High-value intermediates, complex amines, and ensuring strict chemoselectivity.

Mechanism:

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst:

(2.5 mol%) or -

Ligand: Xantphos (5-10 mol%)

-

Base:

(2.0 equiv) - Must be anhydrous/dried. -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure

-

Setup: In a glovebox or under a steady stream of Argon, charge a dried reaction vial with the Substrate (1.0 equiv),

(0.025 equiv), Xantphos (0.05 equiv), and -

Solvation: Add anhydrous 1,4-Dioxane (

concentration). -

Amine Addition: Add the liquid amine via syringe. If the amine is a solid, add it in step 1.

-

Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen inhibition is a common failure mode.

-

Reaction: Seal the vial and heat to 80–100°C for 12–16 hours.

-

Note: Monitor via TLC or LC-MS. The starting material (Br) usually elutes faster than the amine product.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Data:

| Parameter | Value |

|---|---|

| Typical Yield | 75–92% |

| Reaction Time | 12–16 Hours |

| Main Side Product | Hydrodehalogenation (if solvent is wet) |

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Cost-Effective)

Best for: Simple aliphatic amines, large-scale reactions where Pd cost is prohibitive. Mechanism: Radical-nucleophilic substitution or oxidative addition/reductive elimination (ligand dependent).

Materials

-

Substrate: 1.0 equiv

-

Amine: 1.5 equiv

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%) or DMEDA (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure

-

Setup: Charge a reaction tube with Substrate, CuI, L-Proline, and

. -

Solvation: Add DMSO.

-

Reaction: Heat to 90–110°C under Argon atmosphere for 24 hours.

-

Caution: Higher temperatures are required for Cu-catalysis, which increases the risk of nitrile degradation. Do not exceed 120°C.

-

-

Workup: Dilute with water and extract with Ethyl Acetate (

). Wash organic layers with brine to remove DMSO. -

Purification: Standard silica chromatography.

Protocol C: Cascade Cyclization to 3-Amino-5-Nitroindoles

Application: If the goal is to synthesize the indole core directly. Concept: After the initial C-N bond formation (using Protocol A), the resulting secondary amine is positioned 5 atoms away from the nitrile carbon. Under basic conditions, the amine nitrogen attacks the nitrile (Thorpe-Ziegler/Houben-Hoesch type) to form the 5-membered ring.

Modification to Protocol A

-

Perform Protocol A as described.

-

Do not work up immediately upon consumption of the aryl bromide.

-

Base Spike: Add a stronger base (e.g.,

, 1.0 equiv) after the coupling is complete and heat at 100°C for an additional 2 hours.-

Why add later? Adding strong base initially competes with the coupling. Adding it later forces the cyclization of the intermediate.

-

-

Result: Formation of 1-substituted-3-amino-5-nitro-1H-indole.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure strict inert atmosphere (Argon). Switch to pre-formed catalyst like Xantphos-Pd-G3.[1] |

| Complex Mixture / Tars | Base too strong; | Switch from |

| Debrominated Product | Use Dioxane instead of DMF/Alcohol. Ensure anhydrous conditions. | |

| No Reaction (Protocol B) | Aryl bromide is too deactivated for Cu. | Switch to Protocol A (Pd-catalysis). Cu often struggles with meta-EWG substrates. |

References

- Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Basis for ligand selection).[2]

-

Ma, D., et al. "Cu-Catalyzed C-N Coupling with Sterically Hindered Partners." National Institutes of Health (NIH). Retrieved from [Link]

Sources

The Strategic Utility of 2-(2-Bromo-4-nitrophenyl)acetonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Introduction: Targeting Kinases with Precision-Engineered Scaffolds

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets in contemporary medicine, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy by offering targeted treatment modalities. A key strategy in the design of these inhibitors is the construction of heterocyclic scaffolds that can effectively compete with ATP for binding to the kinase active site. The 2,4-diaminopyrimidine core is a well-established pharmacophore in a multitude of kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase domain. This application note details the strategic use of 2-(2-Bromo-4-nitrophenyl)acetonitrile as a versatile starting material for the synthesis of a key intermediate, 5-(2-Bromo-4-nitrophenyl)-2,4-diaminopyrimidine, a building block for a diverse range of kinase inhibitors.

The unique structural features of this compound make it an exceptionally valuable precursor. The activated methylene group adjacent to the nitrile and phenyl functionalities facilitates cyclocondensation reactions, while the ortho-bromo and para-nitro substituents on the phenyl ring provide crucial handles for subsequent diversification and optimization of the inhibitor's structure-activity relationship (SAR). These substituents can be exploited for further coupling reactions to introduce moieties that can target specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Synthetic Strategy: From a Substituted Acetonitrile to a Privileged Kinase Scaffold

The core of the synthetic approach lies in the cyclocondensation reaction of this compound with guanidine. This reaction proceeds through a well-established mechanism to construct the 2,4-diaminopyrimidine ring, a privileged scaffold in kinase inhibitor design.

Reaction Rationale and Mechanistic Insight

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The base serves to deprotonate the α-carbon of the acetonitrile, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbon atoms of guanidine. A subsequent series of intramolecular cyclization and dehydration steps leads to the formation of the aromatic 2,4-diaminopyrimidine ring. The presence of the electron-withdrawing nitro group on the phenyl ring can further activate the methylene group, potentially facilitating the initial deprotonation step.

Detailed Experimental Protocol: Synthesis of 5-(2-Bromo-4-nitrophenyl)pyrimidine-2,4-diamine

This protocol provides a step-by-step methodology for the synthesis of the key kinase inhibitor intermediate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | |

| Guanidine hydrochloride | ≥99% | Commercially Available | |

| Sodium ethoxide | 21% solution in ethanol | Commercially Available | Handle under inert atmosphere. |

| Anhydrous Ethanol | ≥99.5% | Commercially Available | |

| Diethyl ether | Anhydrous | Commercially Available | |

| Saturated sodium bicarbonate solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous sodium sulfate | Commercially Available | ||

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Ethyl acetate | HPLC grade | Commercially Available | For chromatography. |

| Hexanes | HPLC grade | Commercially Available | For chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL).

-

Guanidine Preparation: Carefully add guanidine hydrochloride (1.5 equivalents) to the ethanol. To this suspension, add sodium ethoxide solution (3.5 equivalents) dropwise at room temperature. Stir the resulting mixture for 30 minutes to liberate the free guanidine base.

-

Addition of Starting Material: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-(2-Bromo-4-nitrophenyl)pyrimidine-2,4-diamine.

Characterization and Data

The synthesized 5-(2-Bromo-4-nitrophenyl)pyrimidine-2,4-diamine should be thoroughly characterized to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons on the phenyl and pyrimidine rings, as well as the amine protons. The integration and splitting patterns should be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the substituted phenyl and diaminopyrimidine rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for the bromine atom should be observed. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Melting Point | A sharp melting point range, indicative of a pure compound. |

Application in Kinase Inhibitor Synthesis: A Gateway to Diversity

The synthesized 5-(2-Bromo-4-nitrophenyl)pyrimidine-2,4-diamine is a versatile intermediate for the development of a wide array of kinase inhibitors. The strategic placement of the bromo and nitro groups opens up numerous possibilities for further chemical modifications.

-

Suzuki and other Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for introducing various aryl and heteroaryl groups via Suzuki, Stille, or Buchwald-Hartwig coupling reactions. This allows for the exploration of the "back pocket" of the kinase active site, which can significantly enhance inhibitor selectivity and potency.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the phenyl ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines or thiols. This provides another avenue for modifying the inhibitor's properties.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or reductive amination to introduce additional diversity and interaction points with the target kinase.

Conclusion

This compound serves as a highly effective and strategically valuable starting material for the synthesis of 5-(2-Bromo-4-nitrophenyl)pyrimidine-2,4-diamine, a key intermediate in the development of potent and selective kinase inhibitors. The straightforward and robust cyclocondensation reaction with guanidine provides access to the privileged 2,4-diaminopyrimidine scaffold. The presence of the bromo and nitro functionalities on the phenyl ring offers a rich platform for further chemical elaboration, enabling the generation of diverse libraries of kinase inhibitors for screening and optimization. This application note provides a comprehensive and practical guide for researchers in medicinal chemistry and drug discovery to utilize this versatile building block in their quest for novel therapeutics.

References

-

Cohen, P. Protein kinases--the major drug targets of the twenty-first century? Nat Rev Drug Discov. 2002;1(4):309-315. [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. Targeting cancer with small molecule kinase inhibitors. Nat Rev Cancer. 2009;9(1):28-39. [Link]

-

Traxler, P., & Furet, P. Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacol Ther. 1999;82(2-3):195-206. [Link]

-

Roskoski, R., Jr. A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacol Res. 2015;100:1-23. [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. J Med Chem. 2022;65(8):6043-6063. [Link]

Sources

Application Note: Modular Synthesis of Novel Donor-Acceptor Chromophores from 2-(2-Bromo-4-nitrophenyl)acetonitrile

[1]

Executive Summary

This guide details the protocol for synthesizing a library of novel acrylonitrile-based "push-pull" dyes using 2-(2-Bromo-4-nitrophenyl)acetonitrile as a multifunctional scaffold.[1]

Unlike standard dye precursors, this molecule offers three distinct orthogonal handles for chemical modification:

-

The Active Methylene (

): Highly acidic due to the electron-withdrawing nitrile and nitro groups, enabling rapid Knoevenagel condensations.[1] -

The Aryl Bromide (

): A handle for palladium-catalyzed cross-coupling (Suzuki/Heck) to extend conjugation after chromophore formation. -

The Nitro Group (

): A strong acceptor that can be selectively reduced to an amine (donor) to reverse the electronic character of the dye.

This application note focuses on a Knoevenagel-First, Coupling-Second strategy to generate solvatochromic dyes suitable for bio-imaging and non-linear optical (NLO) applications.

Strategic Rationale & Mechanism

The "Push-Pull" Architecture

The target dyes utilize a D-

Mechanistic Pathway

The synthesis relies on the Knoevenagel Condensation .[1] The

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Figure 1: Modular synthesis workflow converting the scaffold into extended chromophores.

Experimental Protocols

Materials & Equipment

-

Reactant: 4-(Dimethylamino)benzaldehyde (or similar donor aldehydes).

-

Catalyst: Piperidine (Reagent Grade).

-

Solvent: Ethanol (Absolute) or Acetonitrile.

-

Purification: Recrystallization (Ethanol/Hexane) or Flash Chromatography.

Protocol A: Synthesis of (E)-2-(2-bromo-4-nitrophenyl)-3-arylacrylonitriles

This step creates the primary chromophore.[1]

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq, 2.0 mmol) and 4-(Dimethylamino)benzaldehyde (1.05 eq, 2.1 mmol) in Ethanol (15 mL).

-

Note: If solubility is poor at RT, add a minimal amount of THF.[1]

-

-

Catalysis: Add Piperidine (0.1 eq, 5 drops) to the stirring solution.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours.-

Visual Cue: The solution will darken significantly (yellow

deep orange/red) as the conjugated system forms. -

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting nitrile spot (

) should disappear.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixture.

-

Yield Expectation: 75–90%.

-

Data Table 1: Typical Reaction Conditions & Yields

| Aldehyde Substituent (Donor) | Reaction Time (h) | Color of Product | Yield (%) | |

| 4-Dimethylamino | 3.0 | Deep Red | 88 | 465 |

| 4-Methoxy | 4.5 | Yellow-Orange | 82 | 390 |

| 4-Diethylamino | 3.0 | Purple-Red | 85 | 480 |

| 9-Julolidinyl | 2.5 | Deep Purple | 91 | 510 |

Protocol B: Post-Functionalization via Suzuki Coupling

This step utilizes the bromine "handle" to extend the conjugation, creating "novel" dyes with red-shifted absorption.[1]

Step-by-Step Methodology:

-

Charge: Under Nitrogen atmosphere, add the Brominated Dye (from Protocol A) (1.0 eq), Phenylboronic acid (1.2 eq), and

(2.0 eq) to a reaction vial. -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst: Add

(5 mol%). -

Reaction: Heat to

for 12 hours. -

Work-up: Dilute with DCM, wash with water, dry over

, and concentrate. -

Purification: Column chromatography (Silica, Hexane/EtOAc gradient).

Critical Process Parameters & Troubleshooting

To ensure reproducibility (Trustworthiness), the following parameters must be controlled.

| Parameter | Critical Limit | Consequence of Deviation | Corrective Action |

| Water Content | < 0.5% in Ethanol | Hydrolysis of the nitrile to amide (side reaction).[1] | Use anhydrous EtOH; add molecular sieves. |

| Catalyst Load | 0.1 - 0.2 eq | Excess piperidine can cause Michael addition side-products.[1] | Stick to catalytic amounts; do not use stoichiometric base. |

| Temperature | Reflux ( | Low temp leads to incomplete conversion; too high degrades the nitro group. | Maintain steady reflux; do not overheat dry residue. |

| Starting Material Purity | >98% | Impurities in the benzyl cyanide precursor often inhibit crystallization. | Recrystallize precursor from EtOH if it appears dark brown/tarry. |

Safety Considerations

-

Cyanide Moiety: While the nitrile group is bonded covalently, combustion or strong acid hydrolysis can release HCN.[1] Work in a fume hood.

-

Nitro Aromatics: Potentially explosive if heated to dryness under pressure. Avoid rotary evaporation to complete dryness at high bath temperatures.

Mechanistic Diagram: Knoevenagel Condensation

The following diagram details the electron flow during the critical dye-forming step.

Figure 2: Step-wise mechanism of the Knoevenagel condensation facilitated by the nitro-activated scaffold.

Applications in Drug Discovery & Imaging

The dyes synthesized via this protocol are not merely academic curiosities. They possess properties relevant to drug development:

-

Solvatochromism: The intramolecular charge transfer (ICT) makes their fluorescence emission highly sensitive to solvent polarity, useful for probing protein binding pockets [2].[1]

-

Fluorogenic Probes: The nitro group is a known fluorescence quencher. Reduction of the nitro group (e.g., by nitroreductase enzymes in hypoxic tumor cells) restores fluorescence, making these scaffolds excellent candidates for hypoxia sensors [3].[1]

References

-

Royal Society of Chemistry. (2019). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free Process. Retrieved from [Link]

- Google Patents. (2004). Process for producing (2-nitrophenyl)acetonitrile derivative. US20040199002A1.

Sources

- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

Troubleshooting & Optimization

avoiding dehalogenation of 2-(2-Bromo-4-nitrophenyl)acetonitrile during reactions

Executive Summary

You are likely accessing this guide because you have observed the loss of the bromine atom (dehalogenation) during the manipulation of 2-(2-Bromo-4-nitrophenyl)acetonitrile . This molecule presents a specific "reactivity trap": the bromine atom at the ortho position is electronically activated by the para-nitro group and the ortho-cyanomethyl group, making it highly susceptible to:

-

Hydrodehalogenation during nitro reduction (primary failure mode).

-

Radical cleavage upon exposure to light or radical initiators.

-

Protodehalogenation during metal-catalyzed cross-couplings.

This guide provides validated protocols to retain the halogen handle while modifying other parts of the scaffold.

Module 1: The Chemoselective Reduction Challenge

Objective: Reduce the nitro group (

The Problem: Catalytic Hydrogenation ( )

Do not use standard Palladium on Carbon (Pd/C) with Hydrogen. In this scaffold, the Carbon-Bromine (C-Br) bond is weaker than typical aryl bromides due to the electron-withdrawing nature of the ring. Palladium facilitates the oxidative addition of the C-Br bond, followed by reductive elimination with hydride, resulting in des-bromo aniline (major impurity).

The Solution: Dissolving Metal Reductions

To retain the bromine, you must use a Single Electron Transfer (SET) mechanism that reduces the nitro group potential without engaging the C-Br bond.

Protocol A: Iron-Acetic Acid Reduction (The "Gold Standard")

This method is robust, scalable, and highly chemoselective for nitro groups in the presence of halides.

-

Reagents: Iron powder (325 mesh, 5.0 equiv), Glacial Acetic Acid (solvent/proton source), Ethanol (co-solvent).

-

Mechanism: Fe(0) donates electrons to

in a stepwise fashion. The potential required to reduce C-Br is not reached under these mild acidic conditions.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 equiv of this compound in a mixture of Ethanol:Water (4:1 ratio).

-

Activation: Add 5.0 equiv of Iron powder.

-

Initiation: Add Glacial Acetic Acid (5-10 equiv) dropwise. Note: Slight exotherm.

-

Reaction: Heat to 60-70°C with vigorous stirring (mechanical stirring recommended for scale >5g). Monitor by TLC/LCMS.[1]

-

Endpoint: usually 2-4 hours.

-

-

Workup (Critical):

Protocol B: Stannous Chloride (

) Method

Use this if the Iron method poses filtration issues or if the substrate is acid-sensitive (though

-

Reagents:

(5.0 equiv), Ethanol or Ethyl Acetate. -

Conditions: Reflux in Ethanol for 1-3 hours.

-

Advantage: Homogeneous reaction (mostly), easier to monitor than the heterogeneous Iron slurry.

-

Disadvantage: Tin waste disposal; workup can form stubborn emulsions.

Module 2: Visualizing the Reactivity Pathways

The following diagram illustrates the "Safe" vs. "Unsafe" pathways for this specific scaffold.

Figure 1: Reaction pathways showing the high risk of dehalogenation with catalytic hydrogenation versus the safety of dissolving metal reductions.

Module 3: Alkylation & Base Selection

Objective: Alkylate the

The Risk: vs. Radical SET

While the bromine is meta to the nitro group (making direct

-

Avoid: Strong bases that can act as Single Electron Transfer (SET) agents or extremely hard nucleophiles at high temperatures.

-

Avoid: Lithium Diisopropylamide (LDA) if possible (can sometimes cause halogen dance or radical formation).

Recommended Protocol

-

Base: Potassium Carbonate (

) or Sodium Hydride (-

Why:

is mild and minimizes side reactions.

-

-

Temperature: Keep reactions below

. Higher temperatures increase the probability of bromine displacement by the solvent or nucleophile.

Module 4: Environmental Controls (Photostability)

Aryl bromides, especially those with electron-withdrawing groups, are prone to photolytic cleavage.

-

Symptom: The white/yellow solid turns dark orange or brown upon standing on the bench.

-

Mechanism:

. -

Prevention:

-

Amber Glassware: Mandatory for all storage and reaction vessels.

-

Foil Wrapping: Wrap columns and flasks in aluminum foil during purification.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Mass Spec shows M-79/81 peak (Loss of Br) | Catalytic Hydrogenation used ( | STOP. Switch to Iron/Acetic Acid or |

| Reaction mixture turns black/tarry rapidly | Radical polymerization or decomposition due to light. | Repeat experiment in the dark (foil-wrapped) and degas solvents thoroughly to remove |

| Low Yield during Alkylation | Switch to a bulkier base (e.g., | |

| Emulsion during Fe/AcOH workup | Iron salts precipitating. | Use a large pad of Celite. Add EDTA or Rochelle's Salt solution during the aqueous wash to chelate iron. |

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel for the reduction? A: Proceed with extreme caution. While Raney Nickel is sometimes used for nitro reduction, it is also a known desulfurization and dehalogenation catalyst. If you must use it, use "poisoned" Raney Nickel or strictly control hydrogen uptake, but Iron/Acetic Acid is significantly safer for this substrate.

Q: I need to perform a Suzuki coupling on the Bromine. Will the Nitro group interfere?

A: The nitro group generally does not interfere with the Pd cycle, but it deactivates the ring, making the oxidative addition slower. However, the nitrile group can coordinate to Pd. Use a specialized catalyst like

Q: Why is the bromine position (2-position) considered "meta" to the nitro (4-position)? A: In this compound, the numbering is relative to the acetonitrile attachment (Position 1).

-

Position 1:

-

Position 2:

(Ortho to 1) -

Position 4:

(Para to 1) -

Therefore, the relationship between substituent 2 and 4 is meta. This reduces the risk of direct nucleophilic attack (

) on the bromine compared to if they were ortho/para.

References

-

Selective Nitro Reduction (Fe/AcOH)

-

Dehalogenation Risks with Pd/C

-

Stannous Chloride Specificity

-

Suzuki Coupling Dehalogenation Troubleshooting

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. youtube.com [youtube.com]

- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 7. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 2-(2-Bromo-4-nitrophenyl)acetonitrile Reaction Products by Recrystallization

Welcome to the technical support center for the purification of 2-(2-bromo-4-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a robust method for its purification. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed protocol for recrystallization, grounded in established chemical principles and data from closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic nitriles like this compound, alcohols such as ethanol or methanol are often good starting points. Based on data from the closely related compound p-nitrophenylacetonitrile, an ethanol-water mixture is a highly effective solvent system. The ethanol dissolves the compound, and the water acts as an anti-solvent, reducing the solubility as the solution cools.[2][3]

Q3: What are the expected characteristics of pure this compound?

A3: Pure this compound is expected to be a crystalline solid. While the exact melting point is not widely published, its constitutional isomer, 2-bromo-2-(4-nitrophenyl)acetonitrile, has a melting point of 78-80°C.[4] The related compound, o-nitrophenylacetonitrile, has a melting point range of 80-87°C.[5] A sharp melting point within a narrow range is a good indicator of purity. The pure compound should also appear as uniformly shaped crystals.

Q4: What are the primary impurities I should be concerned about?

A4: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of a substituted nitrobenzene with a cyanide source.[1] Therefore, potential impurities could include:

-

Unreacted starting materials (e.g., 2-bromo-1-fluoro-4-nitrobenzene).

-

Side-products from the reaction.

-

By-products from the work-up procedure.

-

Isomeric impurities, if the nitration step is not perfectly regioselective.

Q5: What are the key safety precautions when handling this compound and the solvents?

A5: this compound is a nitrile compound and should be handled with care. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The related compound, p-nitrophenylacetonitrile, is classified as an acute toxicant and an irritant.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethanol is a flammable liquid, so avoid open flames.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Crystal Formation | - The solution is not saturated (too much solvent was added).- The compound is too soluble in the chosen solvent, even at low temperatures.- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- If the compound is too soluble, add a few drops of an anti-solvent (e.g., water if using ethanol) until the solution becomes slightly cloudy, then reheat to dissolve and cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] |

| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high.- The presence of significant impurities can lower the melting point of the mixture. | - Add a small amount of additional hot solvent to the oil, reheat until the oil dissolves, and then cool slowly.- Try a lower-boiling point solvent or a different solvent system.- Ensure the starting material is not excessively impure. A pre-purification step like a quick filtration through a silica plug might be necessary. |

| Colored Crystals | - The presence of colored impurities in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your desired product.[3] |

| Low Recovery of a Pure Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were not washed properly, leaving impurities on the surface. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |